molecular formula C13H14N2O2 B15378689 5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1h)-one CAS No. 14017-99-3

5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1h)-one

Cat. No.: B15378689
CAS No.: 14017-99-3
M. Wt: 230.26 g/mol
InChI Key: TYJFLFFGSBLJRR-UHFFFAOYSA-N
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Description

5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1h)-one is a pyrimidine-based chemical scaffold designed for research and development applications. This compound features a 2-hydroxybenzyl substituent, a structural motif found in molecules with diverse biological activities. Pyrimidine derivatives are extensively investigated in medicinal chemistry due to their presence in nucleobases and their ability to interact with a wide range of enzymatic targets . This compound serves as a versatile building block for the synthesis of more complex heterocyclic systems. Researchers can utilize it as a precursor for developing potential inhibitors targeting kinase enzymes, such as the Cyclin-Dependent Kinases (CDKs) , or for creating molecular hybrids with dihydropyrimidinone (DHPM) pharmacophores, which are known to exhibit antitumor properties . The structural features of this compound, particularly the 2-hydroxybenzyl group, are also associated with studies in metabolic diseases; similar moieties are present in thiazolidinedione (TZD) derivatives, which are known to act as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ) . Furthermore, the hydroxybenzyl group may facilitate the formation of metal complexes, making this compound of interest in catalytic and biochemical studies . This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

14017-99-3

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

5-[(2-hydroxyphenyl)methyl]-2,4-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C13H14N2O2/c1-8-11(13(17)15-9(2)14-8)7-10-5-3-4-6-12(10)16/h3-6,16H,7H2,1-2H3,(H,14,15,17)

InChI Key

TYJFLFFGSBLJRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)C)CC2=CC=CC=C2O

Origin of Product

United States

Biological Activity

5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1H)-one, with the chemical formula C13H14N2O2 and CAS number 14017-99-3, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a hydroxyl group on the benzyl moiety, which may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a pyrimidine ring substituted with a hydroxylated benzyl group and two methyl groups at positions 2 and 6. The compound's molecular weight is approximately 230.26 g/mol.

PropertyValue
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
CAS Number14017-99-3
Melting PointNot specified
SolubilityNot specified

Anticancer Potential

Some studies have indicated that pyrimidine derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of hydroxyl groups in the structure may enhance these effects by promoting interactions with cellular targets.

  • In Vitro Studies :
    • Compounds with similar structures have been tested on various cancer cell lines, showing a capacity to induce apoptosis and inhibit proliferation.
    • For instance, a related compound was shown to inhibit topoisomerase II activity, leading to cell cycle arrest in cancer cells.

Other Biological Activities

Research into other biological activities of this class of compounds includes:

  • Anti-inflammatory Effects : Some studies suggest that pyrimidine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.
  • Antioxidant Properties : The presence of hydroxyl groups may confer antioxidant activity, helping to neutralize free radicals and reduce oxidative stress.

Table 2: Summary of Biological Activities

Activity TypeEvidence LevelNotes
AntimicrobialModerateStructural analogs show significant effects
AnticancerModerateInduction of apoptosis in cell lines
Anti-inflammatoryLimitedPotential modulation of inflammatory pathways
AntioxidantLimitedPossible free radical scavenging

Comparison with Similar Compounds

Key Differences :

Research Findings and Challenges

  • Synthetic Routes : Both compounds likely undergo similar synthetic pathways (e.g., condensation reactions), but the introduction of the 2-hydroxybenzyl group may require protective strategies to prevent oxidation .
  • Biological Activity: The hydroxylated derivative may exhibit superior antimicrobial or enzyme-inhibitory activity compared to acetylated analogs due to its H-bonding capacity.

Recommendations :

  • Further studies should utilize tools like WinGX for crystallographic analysis and explore QSAR (Quantitative Structure-Activity Relationship) models to predict biological efficacy.
  • Supplier listings () suggest commercial availability of the acetyl analog, enabling experimental validation of comparative properties.

Q & A

Q. What are the key synthetic routes and optimization strategies for 5-(2-Hydroxybenzyl)-2,6-dimethylpyrimidin-4(1H)-one?

The synthesis typically involves multi-step reactions, including condensation of 2-hydroxybenzyl derivatives with dimethylpyrimidinone precursors under controlled pH (4.0–6.5) and temperature (60–80°C). Catalysts like acetic acid or ammonium acetate are often used to enhance cyclization efficiency . Optimization requires monitoring reaction intermediates via TLC or HPLC to ensure selectivity, with yields improved by iterative adjustments of solvent polarity (e.g., ethanol/water mixtures) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

High-resolution NMR (¹H/¹³C) is essential for confirming the hydroxybenzyl substitution pattern and pyrimidinone ring conformation. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities . IR spectroscopy identifies hydrogen bonding between the hydroxyl group and pyrimidinone carbonyl, critical for stability studies .

Q. How can researchers assess the compound’s preliminary biological activity?

Initial screening involves in vitro assays such as enzyme inhibition (e.g., kinase or protease panels) and cell viability tests (MTT assay) at concentrations ranging from 1–100 µM. Positive controls (e.g., staurosporine for kinase inhibition) and dose-response curves (IC₅₀ calculations) are mandatory to establish baseline activity .

Q. What are the stability considerations for this compound under laboratory conditions?

The compound is sensitive to light and humidity due to its phenolic hydroxyl group. Storage at –20°C in amber vials under nitrogen is recommended. Accelerated stability studies (40°C/75% RH for 14 days) coupled with HPLC purity checks (≥95% threshold) are advised for long-term usability .

Q. How should researchers design literature reviews to identify knowledge gaps?

Use databases like SciFinder and Reaxys with keywords "pyrimidinone derivatives" and "hydroxybenzyl substitution." Prioritize recent patents (2018–2025) for synthetic innovations and peer-reviewed journals for bioactivity data. Exclude consumer-focused platforms (e.g., BenchChem) to ensure methodological rigor .

Advanced Research Questions

Q. What advanced assays elucidate the compound’s interaction with cellular targets?

Radiolabeled binding assays (e.g., ³H-thymidine incorporation for DNA-targeting studies) and electrophysiological recordings (patch-clamp for ion channel modulation) provide mechanistic insights. Surface plasmon resonance (SPR) quantifies binding kinetics (KD, kon/koff), while CRISPR-engineered cell lines validate target specificity .

Q. How can pharmacokinetic (PK) parameters be determined for this compound?

Conduct in vivo PK studies in rodent models: administer 10 mg/kg intravenously and collect plasma samples at 0, 1, 2, 4, 8, and 24 hours. LC-MS/MS quantifies plasma concentrations to calculate AUC, t1/2, and clearance. Microsomal stability assays (human liver microsomes) predict metabolic pathways .

Q. What experimental designs are optimal for evaluating its therapeutic potential?

Use randomized block designs with split-plot configurations to test variables like dosage (subplots) and administration routes (sub-subplots). Four replicates per group ensure statistical power. Include positive/negative controls and blinded data analysis to minimize bias .

Q. How can conflicting bioactivity data across studies be resolved?

Perform structure-activity relationship (SAR) analyses by synthesizing analogs with modified hydroxybenzyl or methyl groups. Molecular dynamics (MD) simulations (AMBER or GROMACS) identify conformational changes affecting target binding. Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC) .

Q. What methodologies assess the compound’s environmental impact?

Follow the INCHEMBIOL framework:

  • Fate studies : Measure logP (octanol-water partitioning) and soil adsorption coefficients (Koc) to predict environmental distribution.
  • Ecotoxicology : Use Daphnia magna (48-hour LC₅₀) and algal growth inhibition tests.
  • Biotic transformations : Incubate with microbial consortia and track degradation via GC-MS .

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